

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Acyclovir Quantification

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Compound of Interest		
Compound Name:	Acyclovir hydrochloride	
Cat. No.:	B15562713	Get Quote

AN-ACV-HPLC-001

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Acyclovir in various matrices, including bulk drug, pharmaceutical formulations (tablets, ointments, creams), and biological fluids (human plasma/serum). The described methods are simple, precise, and suitable for routine quality control, stability studies, and pharmacokinetic analysis.

Introduction

Acyclovir, an acyclic guanosine analogue, is a potent antiviral drug primarily used for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2][3] Accurate and reliable quantification of Acyclovir in pharmaceutical dosage forms is crucial to ensure product quality and therapeutic efficacy. Similarly, its determination in biological matrices is essential for pharmacokinetic and bioequivalence studies.[3] High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its high specificity, sensitivity, and precision.[4][5]

Principle of the Method



The method is based on reversed-phase chromatography, where Acyclovir is separated on a non-polar stationary phase (typically C18 or C8) using a polar mobile phase.[1][4] The separation is achieved based on the differential partitioning of Acyclovir between the stationary and mobile phases. Quantification is performed by measuring the peak area of Acyclovir from the chromatogram at its maximum absorbance wavelength and comparing it to a standard calibration curve.[4]

Instrumentation and Materials

- Instrumentation: HPLC system with a UV-Visible or Photodiode Array (PDA) detector, isocratic or gradient pump, autosampler, and data acquisition software.[6][7] An analytical balance, pH meter, sonicator, and membrane filters (0.22 μm or 0.45 μm) are also required. [4][8]
- Reagents: HPLC grade acetonitrile and methanol, analytical grade buffer salts (e.g., ammonium acetate, potassium phosphate), acids (e.g., phosphoric acid, glacial acetic acid), and purified water.[2][6]
- Reference Standard: Acyclovir reference standard of known purity.

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for Acyclovir quantification. The selection of a specific method may depend on the sample matrix and available instrumentation. A summary of typical conditions is presented in Table 1.

Table 1: Summary of Reported HPLC Chromatographic Conditions for Acyclovir Analysis



Parameter	Condition A	Condition B	Condition C	Condition D
Stationary Phase (Column)	C18 (250 x 4.6 mm, 5 μm)[4][9]	C18 (150 x 4.6 mm, 5 μm)[1]	C18 (75 x 4.6 mm, 3.5 μm)[7]	Cyano (250 x 4.6 mm, 5 μm)[6]
Mobile Phase	Water:Methanol (50:50 v/v)[4][9]	Acetonitrile:Meth anol:Phosphate Buffer (16:20:64 v/v)[1]	Water:Acetonitril e (95:5 v/v)[7]	0.1% Ammonium Acetate:Acetonitr ile (95:5 v/v)[6]
Flow Rate	1.0 mL/min[4][9]	1.0 mL/min[1][8]	1.9 mL/min[7]	Not Specified
Detection Wavelength	250 nm[4]	290 nm[1]	Not Specified (PDA Detector)	254 nm[6][8]
Injection Volume	20 μL[2][4][9]	Not Specified	10 μL[7]	5 μL[8]
Column Temperature	Ambient[4]	37 ± 1°C[1]	30°C[7]	45°C[6]
Retention Time (approx.)	3.08 minutes[4] [9]	5.01 minutes[1]	3.0 minutes[7]	Not Specified

Method Validation Summary

The described HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][4] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for Acyclovir Quantification

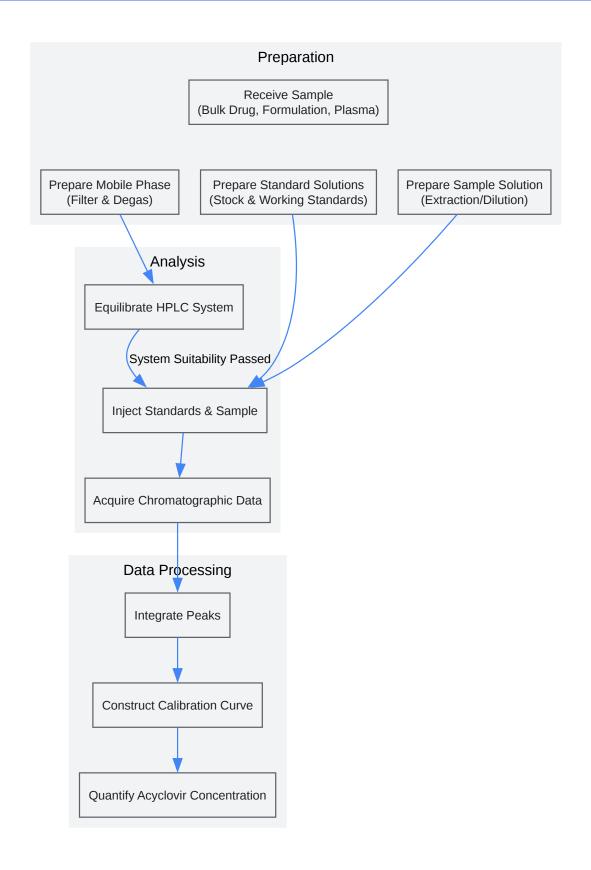


Parameter	Result Range	
Linearity Range	1 - 100 μg/mL[1][2][4][7][10]	
Correlation Coefficient (r²)	> 0.999[2][4]	
Accuracy (% Recovery)	98 - 102%[4][11]	
Precision (% RSD)	< 2.0%[4][6]	
Limit of Detection (LOD)	0.02 - 0.25 μg/mL[4][12]	
Limit of Quantification (LOQ)	0.06 - 0.75 μg/mL[4][12]	
Specificity	No interference from excipients or degradation products observed.[4][13]	

Detailed Experimental Protocols General Experimental Workflow

The overall process for Acyclovir quantification by HPLC follows a standardized workflow from sample receipt to final analysis.





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Caption: General workflow for Acyclovir quantification by HPLC.



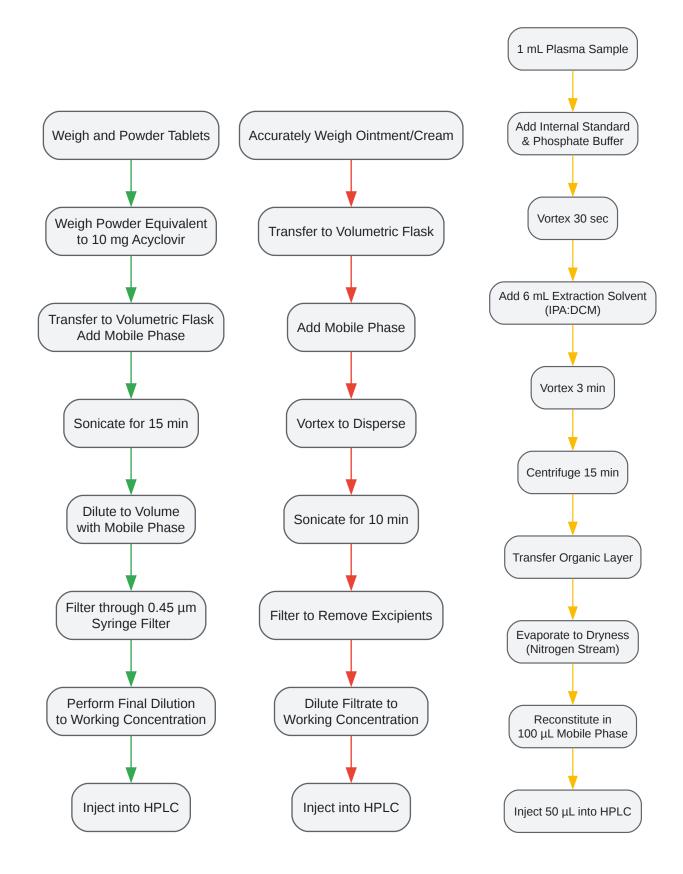
Protocol 1: Quantification of Acyclovir in Bulk and Tablet Dosage Forms

This protocol is adapted from a simple and robust isocratic method.[4]

- 1. Preparation of Mobile Phase (Water:Methanol, 50:50 v/v) 1.1. Measure 500 mL of HPLC grade water and 500 mL of HPLC grade methanol.[4] 1.2. Mix the two solvents in a suitable container. 1.3. Sonicate the mixture for 10-15 minutes to degas.[4][8] 1.4. Filter the mobile phase through a 0.45 μ m membrane filter.[8]
- 2. Preparation of Standard Stock Solution (e.g., $50 \mu g/mL$) 2.1. Accurately weigh approximately 10 mg of Acyclovir reference standard. 2.2. Transfer the powder to a 200 mL volumetric flask.
- 2.3. Dissolve the standard in 10 mL of 0.1 N sodium hydroxide and sonicate for 10 minutes.[10]
- 2.4. Dilute to the final volume with the mobile phase and mix thoroughly.[10]
- 3. Preparation of Working Standard Solutions (e.g., 2-10 μ g/mL) 3.1. Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations such as 2, 4, 6, 8, and 10 μ g/mL.[4] These solutions will be used to construct the calibration curve.
- 4. Preparation of Sample Solution (Tablets) 4.1. Weigh and finely powder 5-10 tablets to get a homogenous mixture. 4.2. Accurately weigh a quantity of the powder equivalent to 10 mg of Acyclovir. 4.3. Transfer the powder to a 200 mL volumetric flask. 4.4. Add approximately 150 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. 4.5. Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 μm syringe filter.[8] 4.6. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the calibration curve (e.g., 5 μg/mL).[10]
- 5. Chromatographic Analysis 5.1. Set up the HPLC system with a C18 column (250 x 4.6 mm, 5 μ m) and the prepared mobile phase.[4] 5.2. Set the flow rate to 1.0 mL/min and the UV detector to 250 nm.[4] 5.3. Equilibrate the column with the mobile phase until a stable baseline is achieved. 5.4. Inject 20 μ L of each working standard solution and the sample solution in duplicate.[4] 5.5. Record the chromatograms and measure the peak areas.
- 6. Data Analysis 6.1. Plot a calibration curve of peak area versus concentration for the working standard solutions. 6.2. Determine the concentration of Acyclovir in the sample solution from



the calibration curve using linear regression. 6.3. Calculate the amount of Acyclovir in the original tablet formulation, accounting for all dilution factors.





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